1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene
Description
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene is a substituted aromatic compound characterized by a methoxy group (–OCH₃) at the para position of a benzene ring and a chiral, branched alkenyl substituent, (3R)-3-methylpent-1-en-3-yl. This substituent introduces both stereochemical complexity and steric bulk, distinguishing it from simpler methoxybenzenes like anethole (1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene) . Its synthesis likely involves transition-metal-catalyzed coupling or stereoselective alkene formation, analogous to methods described for related compounds .
Properties
CAS No. |
768392-53-6 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene |
InChI |
InChI=1S/C13H18O/c1-5-13(3,6-2)11-7-9-12(14-4)10-8-11/h5,7-10H,1,6H2,2-4H3/t13-/m0/s1 |
InChI Key |
CFRNJKSINSPNGV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@](C)(C=C)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(C)(C=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Functionalization of a methoxy-substituted benzene derivative (commonly 4-methoxybenzyl chloride or 4-chloroanisole)
- Introduction of the branched alkene side chain via allylation or cross-coupling reactions
- Control of stereochemistry at the chiral center (3R configuration) through enantioselective catalysis or chiral auxiliaries
Allylation of Substituted Phenols
A prominent approach involves the allylation of 4-methoxyphenol or its derivatives with allylic halides under basic conditions, yielding the corresponding allyl ethers with a branched alkene side chain.
- Catalysts and Bases: Sodium hydride (NaH), sodium (Na), potassium (K), and lithium (Li) bases have been screened for optimal yields and selectivity.
- Solvents: Common solvents include diethyl ether, tetrahydrofuran (THF), dichloromethane (CH2Cl2), and benzene.
- Temperature: Reactions are generally conducted at room temperature or elevated temperatures (up to 80 °C) to optimize conversion.
Table 1. Optimization of C-Cinnamylation of Phenol (Representative Data)
| Entry | Solvent | Base | Temp (°C) | Product Ratio (3/3'/3") | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et2O | Na | RT | 4.5:0.3:1 | 65 |
| 6 | CH2Cl2 | NaH | 40 | 7:trace:1 | 66 |
| 7 | CCl4 | NaH | 80 | 9.5:0.4:1 | 68 |
| 8 | Benzene | NaH | 80 | 9:1.5:1 | 74 |
(Data adapted from Denmark et al., 2017)
This method is applicable to various substituted phenols and allylic chlorides, including isoprenyl chloride, which is structurally related to the side chain in this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Another effective method is the palladium-catalyzed coupling of 4-methoxybenzyl chloride or 4-chloroanisole with alkenyl or alkynyl acids or their derivatives.
- Catalyst: PdCl2 complexed with CyPhine ligand (PdCl2(CyPhine)2) at 5 mol%
- Base: Cesium carbonate (Cs2CO3)
- Solvent: 1,4-dioxane
- Temperature and Time: Heated to 120 °C for 24 hours in a sealed tube with stirring
- Workup: Dilution with ethyl acetate, filtration through Celite, concentration, and purification by flash chromatography
This method yields high purity products with good isolated yields (up to 99%), as demonstrated in the synthesis of related methoxy-substituted styrene derivatives.
| Reagent | Amount |
|---|---|
| 4-Methoxybenzyl chloride | 0.5 mmol (78.3 mg) |
| Phenylpropiolic acid | 0.6 mmol (87.6 mg) |
| PdCl2(Cy*Phine)2 (Catalyst) | 5 mol% (25.7 mg) |
| Cs2CO3 | 1.2 mmol (391 mg) |
| 1,4-Dioxane | 2 mL |
| Temperature | 120 °C |
| Reaction Time | 24 h |
One-Pot Synthesis via Bromination and Nucleophilic Substitution
A one-pot two-step protocol has been reported for α-alkyl styrene derivatives closely related to the target compound, starting from estragole (4-allyl-1-methoxybenzene).
- Step 1: Bromination at −78 °C in dichloromethane to form dibrominated intermediates
- Step 2: Treatment with sodium iodide, nucleophiles (amines or azides), and potassium tert-butoxide in DMSO at room temperature for 8 hours
This method yields nitrogen-containing α-alkyl styrenes with good isolated yields (up to 63%) and tolerates various nucleophiles and substituents.
Representative Data for 1-(1-Azidoprop-2-en-2-yl)-4-methoxybenzene:
| Characteristic | Value |
|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 7.41 (d, 2H), 6.90 (d, 2H), 5.54 (s, 1H), 5.25 (s, 1H), 4.12 (s, 2H), 3.82 (s, 3H) |
| 13C NMR (125 MHz, CDCl3) | δ 159.6, 141.0, 130.3, 127.1, 114.5, 113.9, 55.2, 55.0 ppm |
| HRMS (APCI/IT-TOF) | m/z 162.0934 (calcd 162.0913) |
Enantioselective Cyclization and Stereocontrol
For the preparation of the chiral (3R)-3-methylpent-1-en-3-yl side chain, enantioselective cyclization methods and chiral auxiliary strategies have been employed.
- Use of tosylation and mild cleavage of silyl ethers under buffered conditions to avoid elimination side reactions
- Cyclization via internal displacement with inversion using sodium hydride in benzene
- Protection/deprotection sequences and oxidative cleavage for functional group interconversion
- Formation of enol triflates and subsequent copper(I)-catalyzed additions to optically pure intermediates
These steps ensure the stereochemical integrity of the chiral center in the side chain, critical for obtaining the (3R) configuration.
(Based on synthetic studies for substituted tetrahydropyrans and related intermediates)
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Allylation of substituted phenols | NaH or Na base, solvents (Et2O, CH2Cl2, benzene), RT-80 °C | 50–74% | Applicable to isoprenyl chloride analogues |
| Pd-catalyzed cross-coupling | PdCl2(Cy*Phine)2, Cs2CO3, 1,4-dioxane, 120 °C, 24 h | Up to 99% | High purity, flash chromatography purification |
| One-pot bromination and nucleophilic substitution | Br2, DCM, NaI, KOtBu, DMSO, −78 °C to RT, 8 h | ~50–63% | Scalable, broad nucleophile tolerance |
| Enantioselective cyclization and chiral auxiliary strategies | NaH, benzene, tosylation, silyl ether manipulation | Variable | Ensures (3R) stereochemistry |
Chemical Reactions Analysis
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, facilitating reactions at the ortho and para positions . This activation is crucial for its reactivity and subsequent transformations in various chemical processes.
Comparison with Similar Compounds
Key Observations :
- Reactivity : Saturated analogs like 1-methoxy-4-(1-methylethyl)benzene are prone to oxidation, yielding ketones (68–75% selectivity) and hydroperoxides (73% yield) under catalytic conditions . In contrast, the target compound’s conjugated alkene may favor addition or polymerization reactions.
Physical and Chemical Properties
Notes:
- The target compound’s higher molecular weight compared to anethole suggests reduced volatility, which could impact its use in fragrance or flavor applications.
- Sulfonyl derivatives exhibit strong electron-withdrawing effects, enhancing electrophilic substitution resistance, whereas methoxy groups are electron-donating .
Biological Activity
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene, also known as a methoxy-substituted phenyl compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in cancer treatment.
Synthesis
The compound can be synthesized through various organic reactions, typically involving the alkylation of methoxy-substituted benzene derivatives. The specific synthesis pathway may vary based on the desired purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism of action appears to involve the inhibition of key protein kinases associated with cancer progression.
The compound's biological activity is largely attributed to its ability to bind effectively to protein kinases such as EGFR and MEK1. Binding energies for these interactions have been reported to average around kcal/mol for EGFR and kcal/mol for MEK1, suggesting a strong affinity that could inhibit their activity in cancer cells .
In Vitro Studies
In vitro studies demonstrated that this compound significantly reduced cell viability in both MCF-7 and HT-29 cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 18 µM for HT-29 cells, indicating a potent cytotoxic effect .
Docking Studies
Docking studies further elucidated the binding interactions between the compound and target proteins. Notably, hydrogen bonding and van der Waals interactions were observed between the hydroxyl groups of the compound and amino acid residues within the active sites of EGFR and MEK1. This suggests that structural modifications could enhance binding affinity and biological efficacy .
Data Tables
| Cell Line | IC50 (µM) | Target Protein Kinase | Binding Energy (kcal/mol) |
|---|---|---|---|
| MCF-7 | 15 | EGFR | -10.68 |
| HT-29 | 18 | MEK1 | -9.95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
